Mal-PEG8-Val-Cit-PAB-MMAE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C81H131N11O23 |

|---|---|

Molecular Weight |

1627.0 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C81H131N11O23/c1-15-56(8)72(64(105-13)51-68(96)91-33-20-24-63(91)74(106-14)57(9)75(98)84-58(10)73(97)60-21-17-16-18-22-60)89(11)79(102)70(54(4)5)88-78(101)71(55(6)7)90(12)81(104)115-52-59-25-27-61(28-26-59)85-76(99)62(23-19-32-83-80(82)103)86-77(100)69(53(2)3)87-65(93)31-35-107-37-39-109-41-43-111-45-47-113-49-50-114-48-46-112-44-42-110-40-38-108-36-34-92-66(94)29-30-67(92)95/h16-18,21-22,25-30,53-58,62-64,69-74,97H,15,19-20,23-24,31-52H2,1-14H3,(H,84,98)(H,85,99)(H,86,100)(H,87,93)(H,88,101)(H3,82,83,103)/t56-,57+,58+,62-,63-,64+,69-,70-,71-,72-,73+,74+/m0/s1 |

InChI Key |

XHWFOQLEVJXEET-DEJZISQWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Mal-PEG8-Val-Cit-PAB-MMAE: Structure, Components, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Maleimide-PEG8-Valine-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E (Mal-PEG8-Val-Cit-PAB-MMAE) drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the structure and function of each of its components, the mechanism of payload release, and relevant physicochemical and biological data. Furthermore, it offers detailed experimental protocols for the synthesis, conjugation, and in vitro evaluation of ADCs utilizing this advanced linker system. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of targeted cancer therapeutics.

Introduction to this compound

Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its linker and payload. This compound is a state-of-the-art drug-linker system that combines a potent microtubule inhibitor with a cleavable linker designed for stability in circulation and efficient payload release within the target cell.

Core Components and Structure

The this compound conjugate is a modular system, with each component playing a distinct and crucial role in the overall function of the ADC.

-

Maleimide (B117702) (Mal): This functional group serves as the attachment point to the monoclonal antibody (mAb). It reacts specifically with free thiol groups, such as those on cysteine residues, forming a stable covalent bond. This allows for site-specific conjugation to engineered cysteines or to the hinge-region cysteines of the antibody after reduction.

-

Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer is incorporated to enhance the solubility and pharmacokinetic properties of the ADC. The hydrophilic nature of the PEG linker can help to mitigate aggregation, which can be a challenge with hydrophobic drug-linkers, and may improve the overall stability of the conjugate.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence functions as a protease-cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. The Val-Cit linker is relatively stable in the bloodstream, preventing premature drug release, but is efficiently cleaved in the acidic environment of the lysosome following internalization of the ADC into the target cell.

-

p-Aminobenzyl Alcohol (PAB): The PAB group acts as a "self-immolative" spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the unmodified cytotoxic payload. This self-immolative feature is critical for ensuring that the drug is released in its fully active form.

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1][2] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug but is an ideal payload for targeted delivery via ADCs.[1][2]

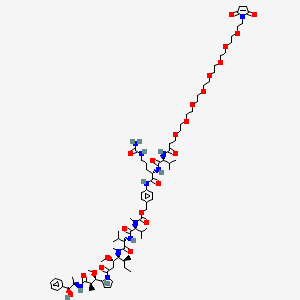

Chemical Structure

Caption: Schematic of the this compound drug-linker components.

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound linker is a multi-step process that begins with binding to the target antigen on the cancer cell surface and culminates in the induction of apoptosis.

-

Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.

-

Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide linker is cleaved by the protease cathepsin B.

-

Self-Immolation and Payload Release: Cleavage of the Val-Cit linker initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the free, unmodified MMAE payload into the cytoplasm of the cancer cell.

-

Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

Caption: Mechanism of action of a this compound based ADC.

Quantitative Data

The following tables summarize key quantitative data for the this compound drug-linker and the cytotoxic payload MMAE.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C81H131N11O23 | [3] |

| Molecular Weight | 1626.97 g/mol | [3] |

| CAS Number | 2353409-69-3 | [3] |

| Purity | >98% (typical) | [4] |

| Solubility | Soluble in DMSO, DCM, DMF | [4] |

| Storage | -20°C | [2][4] |

Table 2: In Vitro Cytotoxicity of MMAE and MMAE-based ADCs

| Cell Line | Cancer Type | Target Antigen | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.056 | [5] |

| NCI-N87 | Gastric Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.04 | [6] |

| BT-474 | Breast Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.02 | [6] |

| MDA-MB-468 | Breast Cancer | EGFR | Cetuximab-vc-MMAE | ~0.1 | [2] |

| BxPC-3 | Pancreatic Cancer | N/A | Free MMAE | 0.97 | [2] |

| PSN-1 | Pancreatic Cancer | N/A | Free MMAE | 0.99 | [2] |

| Capan-1 | Pancreatic Cancer | N/A | Free MMAE | 1.10 | [2] |

| Panc-1 | Pancreatic Cancer | N/A | Free MMAE | 1.16 | [2] |

Note: IC50 values can vary depending on the specific antibody, cell line, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the drug-linker, conjugation to an antibody, and in vitro characterization of the resulting ADC.

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE

-

Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and a coupling agent such as HATU in an anhydrous solvent like DMF.

-

Add a base, for example, DIEA, and stir the reaction at room temperature.

-

Monitor the reaction progress by HPLC-MS.

-

Upon completion, purify the product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

Step 2: Fmoc Deprotection

-

Dissolve the Fmoc-protected intermediate in DMF.

-

Add a deprotection agent, such as piperidine, and stir at room temperature.

-

Monitor the reaction by HPLC-MS.

-

Once the reaction is complete, purify the product by reverse-phase HPLC to yield NH2-Val-Cit-PAB-MMAE.

Step 3: Synthesis of Maleimide-PEG8-NHS ester

-

React Maleimide-PEG8-acid with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) in an appropriate solvent.

-

Purify the resulting Maleimide-PEG8-NHS ester.

Step 4: Final Coupling

-

Dissolve NH2-Val-Cit-PAB-MMAE and Maleimide-PEG8-NHS ester in a suitable solvent like DMF.

-

Add a non-nucleophilic base and stir the reaction at room temperature.

-

Monitor the formation of the final product, this compound, by HPLC-MS.

-

Purify the final product by preparative HPLC and characterize by NMR and mass spectrometry.

Antibody Conjugation Protocol

This protocol describes the conjugation of this compound to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP or DTT)

-

This compound dissolved in an organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: Incubate the mAb with a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Drug-Linker Addition: Add the this compound solution to the reduced antibody. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR). A typical starting ratio is 5-10 fold molar excess of the drug-linker.

-

Conjugation: Incubate the reaction mixture at room temperature for 1-2 hours.

-

Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

-

Purification: Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium and add them to the cells.

-

Incubation: Incubate the cells with the ADC for a defined period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.

Conclusion

The this compound drug-linker represents a sophisticated and highly effective system for the development of antibody-drug conjugates. Its modular design, incorporating a stable attachment chemistry, a solubilizing PEG spacer, a tumor-selective cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, provides a robust platform for creating targeted cancer therapies with an improved therapeutic window. The detailed protocols and data presented in this guide are intended to facilitate the research and development of novel and more effective ADCs for the treatment of various malignancies.

References

The Core Mechanism of Val-Cit-PAB-MMAE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the Val-Cit-PAB-MMAE linker-payload system, a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into the molecular intricacies of each component, the sequential steps leading to targeted cell death, and provide detailed protocols for the key experiments used to characterize this widely used ADC technology.

Introduction to Val-Cit-PAB-MMAE

The Val-Cit-PAB-MMAE drug-linker is a sophisticated system designed for the targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to cancer cells. It consists of three key components: a protease-cleavable dipeptide linker (Val-Cit), a self-immolative spacer (PAB), and the microtubule-inhibiting payload (MMAE).[1] This combination is engineered to be stable in systemic circulation, minimizing off-target toxicity, and to facilitate efficient release of the active drug only after internalization into the target cancer cell.[2][3]

The Step-by-Step Mechanism of Action

The therapeutic action of an ADC utilizing the Val-Cit-PAB-MMAE system is a multi-step process, beginning with selective targeting and culminating in apoptosis of the cancer cell.

Binding and Internalization

The journey begins with the monoclonal antibody (mAb) component of the ADC selectively binding to a specific tumor-associated antigen on the surface of a cancer cell.[4] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[2][5] Common pathways for ADC internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and pinocytosis.[2][5]

Intracellular Trafficking and Lysosomal Fusion

Following internalization, the endosome containing the ADC traffics through the cell's endosomal-lysosomal pathway. The endosome matures into a late endosome and eventually fuses with a lysosome.[6][7] The lysosome is a cellular organelle containing a variety of hydrolytic enzymes and maintains an acidic environment (pH 4.5-5.0), which is crucial for the subsequent cleavage of the linker.[6][8]

Cathepsin B-Mediated Cleavage of the Val-Cit Linker

The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[8][9] Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the Citrulline and the p-aminobenzyloxycarbonyl (PAB) spacer.[9][10] This enzymatic cleavage is the key step that initiates the release of the cytotoxic payload.[8]

Self-Immolation of the PAB Spacer

Upon cleavage of the Val-Cit linker, the exposed amino group on the PAB spacer triggers a spontaneous and irreversible 1,6-elimination reaction.[11][12] This "self-immolative" cascade results in the release of the unmodified MMAE payload, along with the fragmentation of the PAB spacer into p-aminobenzyl alcohol and carbon dioxide.[12] This traceless release mechanism is critical for ensuring that the full cytotoxic potential of MMAE is unleashed within the target cell.[11]

MMAE-Induced Cytotoxicity

Once liberated into the cytoplasm, MMAE, a potent antimitotic agent, binds to tubulin, the fundamental protein component of microtubules.[13][14] This binding disrupts microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division.[7][14] The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[7][15]

Quantitative Data on Val-Cit-PAB-MMAE ADCs

The efficacy and stability of ADCs utilizing the Val-Cit-PAB-MMAE system have been quantified in numerous preclinical studies. The following tables summarize key data for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit-PAB-MMAE Linker

| ADC Target | Cell Line | IC50 (nM) | Reference |

| CD30 | Karpas 299 | ~0.1 | [16] |

| HER2 | SK-BR-3 | 0.143 | [17] |

| PSMA | LNCaP | Varies with DAR | [18] |

| CD22 | BJAB | Potency Lost | [19][20][] |

| CD79b | WSU-DLCL2 | Potent | [19][20][] |

| TROP-2 | BXPC-3 | 0.128 | [22] |

| Various | BJ | 0.480 | [20] |

| Various | U2OS | 0.560 | [20] |

| Various | U2OS-FGFR1 | 0.580 | [20] |

| Various | MDA-MB-134-VI | 0.520 | [20] |

Table 2: In Vitro Plasma Stability of Val-Cit-PAB Linker

| ADC Construct | Species | Incubation Time | % MMAE Release / Linker Stability | Reference |

| mil40-15 (Cys-linker-MMAE) | Human | 7 days | <0.01% | [12] |

| Trastuzumab-vc-MMAE | Human | >100 hours | High Stability | [17] |

| Anti-HER2-va-MMAE | Mouse | 1 hour | Hydrolyzed | [23] |

| Sulfatase-cleavable ADC | Mouse | 7 days | High Stability | [23] |

| ITC6104RO (VC-PABC linker) | Mouse | 7 days | Unstable | [24] |

| ITC6104RO (VC-PABC linker) | Human | 7 days | Stable | [24] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADCs. The following are protocols for key experiments used to characterize the Val-Cit-PAB-MMAE system.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency against cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., SK-BR-3, MCF7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

ADC of interest

-

Control antibody

-

Free MMAE

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[1][2][8]

Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.

Materials:

-

ADC with Val-Cit-PAB-MMAE

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.0)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the assay buffer.

-

Enzyme Addition: Initiate the reaction by adding activated Cathepsin B (e.g., 20 nM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released MMAE.[25]

-

Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage kinetics.

Antibody Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of an ADC by target cells.

Materials:

-

Target cells

-

ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor 488)

-

Flow cytometer

-

Cell culture medium

-

PBS

-

Trypsin-EDTA

-

Quenching solution (for non-pH sensitive dyes, e.g., trypan blue)

Procedure:

-

Cell Labeling: Incubate target cells with the fluorescently labeled ADC at 4°C for 30-60 minutes to allow binding to the cell surface without internalization.

-

Internalization Induction: Wash the cells to remove unbound ADC and then shift the temperature to 37°C to initiate internalization.

-

Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), stop the internalization process by placing the cells on ice.

-

Quenching (if applicable): For non-pH sensitive dyes, add a quenching agent to extinguish the fluorescence of the ADC remaining on the cell surface.

-

Cell Preparation: Detach the cells using trypsin-EDTA and resuspend in PBS.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized ADC.[11][26]

-

Data Analysis: Plot the mean fluorescence intensity over time to determine the rate and extent of internalization.

Visualizing the Mechanism and Workflow

Diagrams are essential for understanding complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate visualizations of the Val-Cit-PAB-MMAE mechanism of action and a typical experimental workflow.

Caption: Mechanism of action of a Val-Cit-PAB-MMAE ADC.

Caption: Experimental workflow for ADC characterization.

Conclusion

The Val-Cit-PAB-MMAE linker-payload system represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its mechanism of action, which relies on a sequence of well-defined events from targeted binding and internalization to specific enzymatic cleavage and self-immolative drug release, provides a robust platform for the development of effective and selective cancer therapies. A thorough understanding of this mechanism, coupled with rigorous experimental characterization as outlined in this guide, is paramount for the continued innovation and success of next-generation ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. herbmedpharmacol.com [herbmedpharmacol.com]

- 22. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]

- 23. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of PEG8 Spacers in Antibody-Drug Conjugate (ADC) Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of polyethylene (B3416737) glycol (PEG) spacers, specifically the eight-unit PEG8, in the design and performance of Antibody-Drug Conjugates (ADCs). We delve into the core physicochemical and pharmacological advantages conferred by PEG8 linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to inform and guide ADC research and development.

Introduction: The Criticality of Linker Design in ADCs

Antibody-Drug Conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to tumor cells.[1] The linker, which connects the antibody to the payload, is a pivotal component that profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), efficacy, and toxicity profile.[2][3] Among the various linker technologies, those incorporating PEG spacers have gained significant traction due to their ability to modulate these properties favorably.[2][3] The PEG8 spacer, in particular, has emerged as a frequently utilized and well-balanced option in modern ADC design, as exemplified by its inclusion in the FDA-approved ADC, Zynlonta® (loncastuximab tesirine).[4][5][6]

Physicochemical and Pharmacological Impact of PEG8 Spacers

The incorporation of a PEG8 spacer into an ADC linker imparts several beneficial properties that address key challenges in ADC development, primarily related to the hydrophobicity of many potent cytotoxic payloads.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation of the final ADC product.[7] This aggregation can negatively impact manufacturing, stability, and in vivo performance, including increased immunogenicity and rapid clearance from circulation.[3][7] The hydrophilic nature of the PEG8 spacer helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility of the ADC and reducing its propensity to aggregate.[2][3][7] This allows for the use of higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.[3][8]

Improved Pharmacokinetics and Therapeutic Index

The pharmacokinetic profile of an ADC is a critical determinant of its efficacy and safety. PEGylation, including the use of PEG8 spacers, can significantly improve an ADC's PK profile.[2] The hydrophilic PEG chain creates a hydration shell around the payload, which can shield it from non-specific interactions and enzymatic degradation, leading to a longer circulation half-life and reduced clearance.[3][9]

Studies have systematically evaluated the impact of PEG linker length on ADC clearance. A notable trend is that increasing PEG length generally leads to decreased clearance, with a plateau effect often observed around the PEG8 length, suggesting it provides a near-optimal balance for improving exposure.[10] This improved pharmacokinetic profile can lead to a wider therapeutic index, defined as the ratio between the maximum tolerated dose and the minimum effective dose.[11][12][13] By reducing non-specific uptake and toxicity, PEG8-containing ADCs can often be administered at higher doses, leading to greater tumor exposure and efficacy.[10]

Optimized Spatial Separation and Homogeneity

The defined length of the PEG8 spacer provides optimal spatial separation between the antibody and the cytotoxic payload.[2] This separation can minimize steric hindrance, ensuring that the antibody's binding affinity to its target antigen is not compromised by the bulky drug molecule.[2] Furthermore, the use of monodisperse PEG linkers, such as PEG8, as opposed to polydisperse PEG mixtures, results in a more homogeneous ADC product.[3] This homogeneity is a critical quality attribute, as it leads to improved batch-to-batch reproducibility and a more predictable safety and efficacy profile.[14]

Quantitative Data on the Impact of PEG Linker Length

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.

| Linker | Clearance (mL/day/kg) | Reference |

| No PEG | ~15 | [3] |

| PEG2 | ~10 | [3] |

| PEG4 | ~7 | [3] |

| PEG8 | ~5 | [3][10] |

| PEG12 | ~5 | [3][10] |

| PEG24 | ~5 | [3] |

| Cell Line | Linker | IC50 (ng/mL) | Reference |

| Karpas-299 | No PEG | ~10 | [3] |

| Karpas-299 | PEG2 | ~10 | [3] |

| Karpas-299 | PEG4 | ~10 | [3] |

| Karpas-299 | PEG8 | ~10 | [3] |

| Karpas-299 | PEG12 | ~10 | [3] |

| Karpas-299 | PEG24 | ~10 | [3] |

| ADC with Linker | Survival Rate (at 20 mg/kg) | Reference |

| No PEG | 0% | [10] |

| PEG4 | 15% | [10] |

| PEG8 | 100% | [10] |

| PEG12 | 100% | [10] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of ADCs. Below are representative methodologies for key experiments.

Synthesis of a Maleimide-PEG8-NHS Ester Linker

This protocol outlines the synthesis of a common heterobifunctional PEG8 linker used in ADC development.

Materials:

-

α-Amino-ω-carboxyl-PEG8

-

Maleic anhydride (B1165640)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Synthesis of Maleimido-PEG8-acid:

-

Dissolve α-Amino-ω-carboxyl-PEG8 and a molar excess of maleic anhydride in anhydrous DCM.

-

Add TEA and stir the reaction mixture at room temperature overnight.

-

Purify the product by silica (B1680970) gel chromatography to obtain Maleimido-PEG8-acid.[3]

-

-

Synthesis of Maleimide-PEG8-NHS ester:

-

Dissolve the Maleimido-PEG8-acid, DCC, and NHS in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to yield the Maleimide-PEG8-NHS ester.[3][15][16]

-

ADC Conjugation and Purification

This protocol describes the conjugation of a thiol-containing payload to an antibody via a discrete PEG8 linker.

Materials:

-

Monoclonal antibody in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-PEG8-Payload linker

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) column

-

Quenching reagent (e.g., L-cysteine)

Procedure:

-

Antibody Reduction:

-

Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.[3]

-

-

Conjugation Reaction:

-

Dissolve the Maleimide-PEG8-Payload linker in a suitable solvent (e.g., DMSO).

-

Add the linker solution to the reduced antibody solution at a defined molar excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[]

-

-

Quenching:

-

Add an excess of a quenching reagent like L-cysteine to react with any unreacted maleimide (B117702) groups.[18]

-

-

Purification:

-

Purify the resulting ADC from unreacted linker, payload, and quenching reagent using an SEC column equilibrated with PBS, pH 7.4.[3]

-

Collect the fractions corresponding to the monomeric ADC.

-

-

Characterization:

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Target cancer cell line

-

96-well plates

-

Cell culture medium

-

ADC and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding:

-

Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]

-

-

ADC Treatment:

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[19]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.[1]

-

Pharmacokinetic Study in Rats

This protocol outlines a typical PK study to evaluate the in vivo behavior of an ADC.

Materials:

-

Sprague-Dawley rats

-

ADC solution for intravenous administration

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

ELISA kit for ADC quantification

Procedure:

-

Animal Dosing:

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.[2]

-

-

Plasma Preparation:

-

Process the blood samples to isolate plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.[3]

-

-

ADC Quantification:

-

Data Analysis:

Visualizing Key Processes with Graphviz

ADC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an ADC using a heterobifunctional PEG8 linker.

Intracellular Trafficking and Payload Release of a Cleavable ADC

This diagram depicts the mechanism of action of an ADC with a cleavable linker, such as the one found in loncastuximab tesirine (B3181916), which is cleaved by lysosomal enzymes.[4][5][25]

Case Study: Loncastuximab Tesirine (Zynlonta®)

Loncastuximab tesirine is an FDA-approved ADC for the treatment of relapsed or refractory large B-cell lymphoma.[4] Its design incorporates a PEG8 spacer within its cleavable linker, highlighting the clinical relevance of this technology. The linker, SG3249 (tesirine), connects the anti-CD19 antibody to a pyrrolobenzodiazepine (PBD) dimer payload.[14][25] The linker consists of a maleimide for conjugation to the antibody, the PEG8 spacer to enhance physicochemical properties, and a valine-alanine dipeptide that is susceptible to cleavage by lysosomal proteases like cathepsin B.[4][25] This design ensures stability in circulation and facilitates the targeted release of the potent PBD payload within the tumor cells.[5]

Conclusion

The PEG8 spacer plays a multifaceted and strategic role in the design of modern ADCs. Its ability to improve solubility, reduce aggregation, and optimize pharmacokinetic properties addresses some of the most significant challenges associated with the development of these complex biotherapeutics. As evidenced by its inclusion in clinically successful ADCs, the PEG8 linker provides a well-balanced set of properties that contribute to an improved therapeutic index. For researchers and drug developers, a thorough understanding of the impact of PEG8 and other PEG linkers is crucial for the rational design of the next generation of safer and more effective Antibody-Drug Conjugates.

References

- 1. njbio.com [njbio.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Loncastuximab tesirine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. youtube.com [youtube.com]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]

- 13. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. lookchem.com [lookchem.com]

- 16. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Whole body Physiologically based Pharmacokinetic Model for Antibody drug conjugates - model development and validation in rat [page-meeting.org]

- 23. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Method development of a novel PK assay for antibody-conjugated drug measurement of ADCs using peptide-linker drug analyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. How to find the core components of Loncastuximab tesirine? [synapse.patsnap.com]

A Technical Guide to Cleavable Linker Chemistry in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload.[1] This linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while also enabling efficient payload release at the tumor site.[2][3] Cleavable linkers are a cornerstone of modern ADC design, engineered to break and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[4][5] This guide provides an in-depth exploration of the core chemistries, mechanisms, and evaluation methodologies for the principal classes of cleavable linkers used in ADC development.

Core Principles of Cleavable Linkers

Cleavable linkers are designed to exploit the physiological differences between the extracellular environment (blood plasma) and the intracellular compartments of tumor cells.[6] The success of these linkers hinges on their ability to effectively differentiate between circulatory and target-cell conditions.[4] The primary strategies for achieving this controlled release involve sensitivity to pH, specific enzymes, or the intracellular reducing environment.[7][8]

Ideal properties of a cleavable linker include:

-

High Plasma Stability: The linker must remain intact during circulation to prevent premature payload release, which can cause systemic toxicity.[1][]

-

Efficient Cleavage at Target Site: Rapid and complete cleavage is required upon reaching the tumor to ensure the payload is released in its fully active form.[10]

-

Good Solubility: The linker should not contribute to the aggregation of the ADC, a common issue with hydrophobic payloads.[10]

-

Controlled Release Kinetics: The rate of drug release can be modulated by linker design to optimize the therapeutic window.[11]

Major Classes of Cleavable Linkers

This class of linkers leverages the pH gradient between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[12][]

-

Chemistry and Mechanism: The most common acid-labile functional group is the hydrazone bond .[12] These linkers are designed to be stable at neutral pH but undergo rapid hydrolysis in the acidic environment of the lysosome following ADC internalization, triggering payload release.[][14] This strategy was employed in the first-ever approved ADC, Gemtuzumab ozogamicin (B1678132) (Mylotarg®).[12][15]

-

Advantages and Limitations: The primary advantage is a straightforward, non-enzymatic release mechanism. However, hydrazone linkers have demonstrated a tendency for slow hydrolysis in the bloodstream, leading to gradual, off-target drug release and potential systemic toxicity.[12][15] This has led to them being largely superseded by more stable linker chemistries in newer ADCs.[12]

Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are highly expressed in lysosomes or the tumor microenvironment, offering superior plasma stability compared to early acid-labile linkers.[16][17]

-

Peptide-Based Linkers: This is the most widely used class of enzymatically cleavable linkers.[]

-

Chemistry and Mechanism: These linkers typically incorporate a dipeptide sequence, most commonly valine-citrulline (Val-Cit) , which is efficiently cleaved by the lysosomal protease Cathepsin B .[][20] Cathepsin B is often overexpressed in various tumor cells.[10] To ensure the release of an unmodified payload, the dipeptide is frequently connected to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[16] Following enzymatic cleavage of the dipeptide, the PABC spacer spontaneously undergoes a 1,6-elimination reaction to release the free drug.[16][17]

-

Clinical Relevance: The Val-Cit linker has been successfully incorporated into several FDA-approved ADCs, including Brentuximab vedotin (Adcetris®) and Polatuzumab vedotin (Polivy®).[7][20]

-

-

β-Glucuronide Linkers: This strategy utilizes the enzyme β-glucuronidase (GUSB), which is abundant in lysosomes and also found in the necrotic regions of some tumors.[4][21]

-

Chemistry and Mechanism: A β-glucuronic acid moiety is linked to a self-immolative spacer (like PABC) and the payload.[21] Upon cleavage of the glycosidic bond by GUSB, the spacer releases the active drug.[17][21]

-

Advantages: These linkers are highly hydrophilic, which can help mitigate aggregation issues associated with hydrophobic payloads and improve the ADC's pharmacokinetic profile.[21][22] They have demonstrated excellent plasma stability and potent anti-tumor activity in preclinical models.[23][24]

-

This approach exploits the significant difference in reducing potential between the extracellular space and the intracellular cytoplasm.[12]

-

Chemistry and Mechanism: These linkers contain a disulfide bond (-S-S-).[] The concentration of the reducing agent glutathione (B108866) (GSH) is approximately 1000-fold higher inside a cell (1-10 mM) than in the blood plasma (~5 µM).[26][] This high intracellular GSH concentration rapidly reduces the disulfide bond, cleaving the linker and freeing the payload.[][]

-

Advantages and Modulations: Disulfide linkers generally exhibit good serum stability.[][28] The kinetics of drug release can be fine-tuned by introducing steric hindrance around the disulfide bond to increase its stability in circulation.[11]

Data Summary: Comparative Stability and Efficacy

The choice of linker significantly impacts the stability and performance of an ADC. The following tables summarize representative quantitative data from the literature.

Table 1: Plasma Stability of Different Cleavable Linkers

| Linker Type | Linker Example | ADC Example | Plasma Half-Life (t½) | Species | Citation(s) |

| Peptide | Val-Cit-PABC | MMAE Conjugate | ~230 days (human), 80 hours (mouse) | Human, Mouse | [4] |

| Peptide | Phe-Lys-PABC | MMAE Conjugate | ~30 days (human), 12.5 hours (mouse) | Human, Mouse | [4] |

| β-Glucuronide | Glucuronide-MMAF | c1F6-MMAF | 81 days (extrapolated) | Rat | [23] |

| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Known for lower stability, gradual release | Human | [12][15] |

| Disulfide | SPDB | DM4 Conjugate | Generally high, tunable by steric hindrance | - | [11][] |

Table 2: Preclinical Efficacy of ADCs with Cleavable Linkers

| ADC | Linker Type | Target | Tumor Model | Efficacy Metric | Citation(s) |

| cAC10-9a | β-Glucuronide | CD30 | Karpas 299 Lymphoma | Cures at ≥0.5 mg/kg | [23] |

| c1F6-9b | β-Glucuronide | CD70 | Renal Cell Carcinoma | Efficacious at 0.75 mg/kg | [23] |

| BR96-Dox | Hydrazone (pH-sensitive) | Lewis Y | Various Xenografts | Demonstrated activity, but off-target toxicity | [][29] |

| Adcetris | Val-Cit (Peptide) | CD30 | Hodgkin Lymphoma | Clinically approved, high potency | [] |

Key Experimental Protocols for Linker Evaluation

Evaluating the performance of a linker is a critical step in ADC development. Standardized assays are used to assess stability, payload release, and efficacy.[3]

-

Objective: To determine the rate of drug deconjugation from the ADC in plasma.[3]

-

Methodology:

-

Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[3]

-

Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).[3]

-

Analyze the samples to quantify the amount of intact ADC and released payload.

-

Common analytical methods include:

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure total antibody and intact, drug-conjugated antibody.

-

Hydrophobic Interaction Chromatography (HIC-HPLC): To separate ADC species with different drug-to-antibody ratios (DAR).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To precisely identify and quantify the ADC, free payload, and metabolites.

-

-

-

Data Analysis: The percentage of intact ADC remaining over time is plotted, and the half-life (t½) is calculated.

-

Objective: To confirm the intended cleavage mechanism and measure the rate of payload release under specific conditions.

-

Methodology:

-

Incubate the ADC in a buffered solution mimicking the target environment:

-

For pH-sensitive linkers: Incubate at acidic pH (e.g., pH 5.0) versus neutral pH (pH 7.4).[]

-

For enzyme-sensitive linkers: Incubate in the presence of the target enzyme (e.g., Cathepsin B, β-glucuronidase).[16]

-

For disulfide linkers: Incubate with a reducing agent like glutathione (GSH).[]

-

-

Collect samples over time.

-

Quench the reaction and analyze the samples by LC-MS or HPLC to quantify the concentration of the released payload.

-

-

Objective: To measure the potency and target-specificity of the ADC against cancer cell lines.

-

Methodology:

-

Plate antigen-positive and antigen-negative cancer cells in multi-well plates.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubate for a period sufficient to allow for internalization and payload-induced cell death (typically 72-120 hours).

-

Measure cell viability using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo®).

-

Data Analysis: Plot cell viability versus ADC concentration and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line. A potent ADC will have a low IC₅₀ value on antigen-positive cells and a much higher IC₅₀ on antigen-negative cells.

-

Conclusion

The linker is a critical design feature that dictates the therapeutic index of an ADC.[1] Cleavable linkers offer the significant advantage of releasing an unmodified, potent payload, which can also exert a "bystander effect" by diffusing into adjacent antigen-negative tumor cells.[3] The evolution from first-generation acid-labile linkers to highly stable and specific enzyme-cleavable systems like Val-Cit and β-glucuronide linkers has been instrumental in the clinical success of modern ADCs.[12][16] The optimal choice of a cleavable linker requires a careful balance between plasma stability and efficient, site-specific payload release, tailored to the specific antibody, payload, and target antigen biology.[16][29] Continued innovation in linker chemistry will undoubtedly lead to the development of even safer and more effective ADC therapies.

References

- 1. adcreview.com [adcreview.com]

- 2. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 11. njbio.com [njbio.com]

- 12. chempep.com [chempep.com]

- 14. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 15. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 22. mdpi.com [mdpi.com]

- 23. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 28. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 29. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the p-Aminobenzylcarbamate Self-Immolative Spacer

For Immediate Release

[City, State] – December 6, 2025 – In the intricate world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the precise and controlled release of potent payloads at the site of action is paramount. The p-aminobenzylcarbamate (PABC) self-immolative spacer has emerged as a cornerstone technology, enabling the stable linkage of drugs to their delivery vehicles and their subsequent rapid and traceless release within target cells. This technical guide provides an in-depth exploration of the PABC spacer's function, mechanism, and the experimental methodologies crucial for its implementation and evaluation in drug development.

Core Function: A Controlled Demolition for Precise Payload Release

The primary role of the PABC self-immolative spacer is to act as a stable bridge between a targeting moiety, such as a monoclonal antibody, and a cytotoxic drug. This linkage ensures the drug remains inactive and securely attached during systemic circulation, thereby minimizing off-target toxicity. The ingenious design of the PABC spacer allows for a triggered, rapid, and irreversible decomposition, or "self-immolation," only after a specific activation event, typically enzymatic cleavage of an adjacent linker, within the target cell. This controlled release is fundamental to widening the therapeutic window of ADCs, allowing for higher drug doses with a more favorable safety profile.

The self-immolation process is initiated following the cleavage of a trigger group, which is most commonly a peptide sequence recognized by lysosomal proteases like Cathepsin B. This cleavage unmasks an aniline (B41778) nitrogen on the PABC moiety, initiating a cascade of electronic rearrangements.

The mechanism proceeds via a 1,6-elimination reaction. The unmasked aniline nitrogen donates its lone pair of electrons into the aromatic ring, leading to the expulsion of the carbamate-linked drug and the formation of an unstable aza-quinone methide intermediate. This intermediate is subsequently hydrolyzed, releasing carbon dioxide and regenerating p-aminobenzyl alcohol. This "traceless" release of the unmodified drug is a key advantage of the PABC spacer.

Quantitative Analysis of PABC-Mediated Drug Release

The efficiency of drug release is a critical parameter in the design of ADCs. While direct kinetic data for the self-immolation of the PABC spacer itself is not extensively published in comparative tables, the overall release of the payload from a trigger-PABC-drug construct is routinely measured. The stability of the entire linker system in plasma is a key indicator of its performance.

| Linker-Payload | Matrix | Stability Metric | Result |

| Trastuzumab-vc-MMAE | Rat Plasma | % Payload Release | Decrease in payload observed over 7 days, indicating linker cleavage.[1] |

| Ab095-Val-Cit-PABC-MMAE | Human and Cynomolgus Monkey Plasma | % Released MMAE | <1% after 6 days, demonstrating high stability. |

| Ab095-Val-Cit-PABC-MMAE | Rat Plasma | % Released MMAE | 2.5% after 6 days, showing species-specific differences in stability. |

| 15 different vc-MMAE ADCs | Human Plasma | Median % High Molecular Weight Species (HMWS) after 6 days | 24.2%, indicating a tendency for aggregation that can be antibody-dependent.[2] |

| 15 different vc-MMAE ADCs | Rat Plasma | Median % High Molecular Weight Species (HMWS) after 6 days | 25.3%[2] |

Experimental Protocols

Synthesis of a Val-Cit-PABC Drug-Linker Conjugate

A common application of the PABC spacer is in conjunction with a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, linked to the potent anti-mitotic agent monomethyl auristatin E (MMAE).

Workflow for the Synthesis of Mc-Val-Cit-PABC-MMAE:

References

The Core of Targeted Cancer Therapy: An In-depth Technical Guide to Auristatin-Based ADCs

For Researchers, Scientists, and Drug Development Professionals

Auristatins, a class of highly potent synthetic analogs of the marine natural product dolastatin 10, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs). Their profound cytotoxicity, which prevents their use as standalone chemotherapeutics, is strategically harnessed in ADCs to enable targeted delivery to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window. This guide provides a comprehensive technical overview of auristatin-based ADCs, encompassing their mechanism of action, key derivatives, experimental protocols, and clinical significance.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The primary mechanism of action of auristatin-based ADCs is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This process is initiated by the specific binding of the ADC's monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface, followed by internalization, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and the auristatin payload is cleaved, releasing the active drug into the cytoplasm.[1]

Microtubule Disruption and Mitotic Arrest

Released auristatins, such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are potent inhibitors of tubulin polymerization. By binding to tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[2]

Induction of Apoptosis

Auristatin-induced apoptosis is a complex process involving multiple signaling pathways. Studies have shown that auristatins can up-regulate the expression of pro-apoptotic proteins such as p21WAF1 and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[3] This shift in the balance of pro- and anti-apoptotic signals leads to the activation of the caspase cascade, including the cleavage of caspase-3 and PARP, culminating in programmed cell death.[4][5]

Immunogenic Cell Death (ICD) and Endoplasmic Reticulum (ER) Stress

Beyond direct cytotoxicity, auristatin-based ADCs can also induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[6] This is, in part, mediated by the induction of endoplasmic reticulum (ER) stress. The disruption of the microtubule network can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR).[6] Prolonged ER stress activates signaling pathways involving IRE1 and JNK, which can contribute to apoptosis and the release of damage-associated molecular patterns (DAMPs) that attract and activate immune cells.[6][7][8]

Caption: General mechanism of action of auristatin-based ADCs.

Key Auristatin Derivatives: MMAE vs. MMAF

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the two most prominent auristatin derivatives used in ADC development. While structurally similar, a key difference at the C-terminus—MMAF has a charged phenylalanine residue whereas MMAE is neutral—leads to distinct pharmacological properties.[3][9]

| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Reference(s) |

| Cell Permeability | High | Low | [10] |

| Bystander Effect | Potent | Limited | [10] |

| In Vitro Potency (as free drug) | High | Lower than MMAE | [10] |

| Systemic Toxicity | Potentially higher | Potentially lower | [11] |

Quantitative Data on Auristatin-Based ADCs

The efficacy of auristatin-based ADCs has been extensively evaluated in preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs

| ADC | Target Antigen | Payload | Cell Line | IC50 (ng/mL) | Reference(s) |

| cAC10-vcMMAE | CD30 | MMAE | Karpas 299 | ~10 | [10] |

| cAC10-vcMMAF | CD30 | MMAF | Karpas 299 | ~10 | [10] |

| Trastuzumab-vcMMAE | HER2 | MMAE | SK-BR-3 | ~20 | [12] |

| Trastuzumab-vcMMAF | HER2 | MMAF | BT-474 | 4.77 | [13] |

| L49-vcMMAE | p97 | MMAE | SK-MEL-5 | 7.1 | [14] |

| L49-vcMMAF | p97 | MMAF | SK-MEL-5 | 0.7 | [14] |

Table 2: In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models

| ADC | Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |

| cAC10-vcMMAE | Karpas 299 (ALCL) | 1 | Single dose | Complete regression | [10] |

| Trastuzumab-auristatin | HCC1954 (Breast) | 5 | Single dose | Significant regression | [15] |

| BAY 1187982 (FGFR2-ADC) | SNU-16 (Gastric) | 5 | Q4D x 3 | Partial regression in >90% of animals | [16] |

| PF-06804103 (HER2-ADC) | Multiple breast cancer xenografts | 0.3 - 10 | Single dose | Potent anti-tumor activity | |

| Anti-Ly6E ADC | SW900 (Lung) | 1 | Single dose | Significant tumor growth delay |

Table 3: Clinical Efficacy of Approved Auristatin-Based ADCs

| Drug Name (Trade Name) | Target Antigen | Payload | Indication | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Patient Population | Reference(s) |

| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin Lymphoma (r/r) | 75% | 6.7 months | Relapsed/refractory classical Hodgkin Lymphoma | |

| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Systemic ALCL (r/r) | 86% | 12.6 months | Relapsed/refractory systemic Anaplastic Large Cell Lymphoma | |

| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Urothelial Cancer (la/m) | 44% | 7.6 months | Locally advanced or metastatic urothelial cancer, previously treated | |

| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Diffuse Large B-cell Lymphoma (r/r) | 40% (in combination with BR) | 10.3 months | Relapsed/refractory DLBCL, in combination with bendamustine (B91647) and rituximab | |

| Tisotumab vedotin (Tivdak™) | Tissue Factor | MMAE | Cervical Cancer (r/m) | 24% | 8.3 months | Recurrent or metastatic cervical cancer with disease progression on or after chemotherapy | |

| Belantamab mafodotin (Blenrep®) | BCMA | MMAF | Multiple Myeloma (r/r) | 31% | - | Relapsed or refractory multiple myeloma, previously treated with ≥4 prior therapies | |

| Disitamab vedotin (Aidexi®) | HER2 | MMAE | Urothelial Carcinoma (la/m) | 50.8% | 7.3 months | HER2-expressing locally advanced or metastatic urothelial carcinoma, previously treated |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of auristatin-based ADCs.

Protocol 1: ADC Conjugation via Maleimide-Thiol Chemistry

This protocol describes the conjugation of a maleimide-functionalized auristatin derivative to a monoclonal antibody through the reduction of interchain disulfide bonds.

1. Antibody Preparation and Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4).

-

Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution at a molar ratio of 2-3 moles of TCEP per mole of antibody.

-

Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP using a desalting column or tangential flow filtration.

2. Conjugation Reaction:

-

Dissolve the maleimide-functionalized auristatin-linker payload in an organic solvent like DMSO.

-

Add the payload solution to the reduced antibody solution at a molar ratio of 4-8 moles of payload per mole of antibody.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

3. Purification and Characterization:

-

Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or protein A affinity chromatography.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic activity of an auristatin-based ADC on cancer cells.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

2. ADC Treatment:

-

Prepare serial dilutions of the ADC and a negative control (e.g., non-targeting ADC or vehicle) in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions.

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

3. MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of an auristatin-based ADC in a mouse xenograft model.

1. Tumor Implantation:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

2. ADC Administration:

-

Randomize the mice into treatment and control groups.

-

Administer the ADC, vehicle control, and a non-binding ADC control intravenously at the desired dose and schedule.

3. Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

4. Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze the statistical significance of the differences in tumor growth between the groups.

Protocol 4: Plasma Stability Assay

This protocol outlines a method to assess the stability of the ADC linker in plasma.

1. Incubation:

-

Incubate the ADC in plasma (human, mouse, or rat) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).

2. Sample Processing:

-

For measurement of intact ADC, capture the ADC from the plasma using protein A beads.

-

For measurement of released payload, precipitate the plasma proteins using acetonitrile (B52724) and collect the supernatant.

3. Analysis:

-

Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates linker instability.

-

Quantify the released payload in the supernatant by LC-MS/MS.

4. Data Analysis:

-

Plot the average DAR or the concentration of released payload over time to determine the stability of the ADC in plasma.

Visualizing the ADC Development and Evaluation Workflow

The preclinical development of an auristatin-based ADC is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow.

Caption: Preclinical development workflow for auristatin-based ADCs.

Signaling Pathway of Auristatin-Induced Apoptosis and ER Stress

The following diagram illustrates the key signaling events initiated by auristatin-mediated microtubule disruption, leading to apoptosis and the induction of immunogenic cell death.

Caption: Signaling pathways in auristatin-induced cell death.

Conclusion

Auristatin-based ADCs represent a highly successful class of targeted cancer therapies, with several approved drugs and many more in clinical development. Their potent mechanism of action, coupled with the specificity of monoclonal antibodies, allows for effective tumor cell killing while minimizing collateral damage to healthy tissues. The choice of auristatin derivative, linker technology, and target antigen are all critical parameters that must be carefully optimized to maximize the therapeutic index. The experimental protocols and data presented in this guide provide a framework for the rational design and preclinical evaluation of the next generation of auristatin-based ADCs, with the ultimate goal of improving outcomes for cancer patients.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 4. google.com [google.com]

- 5. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Approved Antibody–Drug Conjugates (ADCs) and In Clinical Trials - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 9. researchgate.net [researchgate.net]

- 10. Signaling pathways involved in endoplasmic reticulum stress-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of ER stress-induced apoptotic and inflammatory responses via YAP/TAZ-mediated control of the TRAIL-R2/DR5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. championsoncology.com [championsoncology.com]

- 13. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 14. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of Cleavable Linkers: A Technical Guide for Drug Development Professionals

Executive Summary

The bystander effect, a pivotal mechanism in the efficacy of antibody-drug conjugates (ADCs), describes the killing of antigen-negative tumor cells by the cytotoxic payload released from an antigen-positive target cell. This phenomenon is predominantly mediated by ADCs equipped with cleavable linkers, which are designed to release their potent cargo upon internalization into the target cell. The subsequent diffusion of the membrane-permeable payload to adjacent cells can overcome tumor heterogeneity, a significant challenge in cancer therapy. This technical guide provides an in-depth exploration of the bystander effect, detailing the underlying mechanisms, the critical role of cleavable linkers and payload properties, and the experimental methodologies to quantify this effect. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and ADC development.

Introduction: The Challenge of Tumor Heterogeneity and the Role of the Bystander Effect

Solid tumors are complex and dynamic ecosystems characterized by significant intercellular heterogeneity in antigen expression.[1] This variability can limit the efficacy of targeted therapies like ADCs, as cells with low or no antigen expression may escape direct targeting. The bystander effect offers a compelling solution to this challenge by extending the cytotoxic activity of an ADC beyond the antigen-expressing cell population.[2] ADCs with cleavable linkers can release their payload into the tumor microenvironment, allowing the cytotoxic agent to permeate and kill neighboring antigen-negative cells.[1] This mechanism effectively broadens the therapeutic reach of the ADC, potentially leading to more profound and durable anti-tumor responses.[2]

The Molecular Machinery of the Bystander Effect

The bystander effect is a multi-step process orchestrated by the design of the ADC, particularly the linker and the payload.

The Critical Role of Cleavable Linkers

Cleavable linkers are the linchpin of the bystander effect, engineered to be stable in systemic circulation but labile within the tumor microenvironment or inside the target cell.[3] This controlled release is crucial for delivering the payload to the intended site of action while minimizing off-target toxicity.[4] There are two main classes of cleavable linkers:

-

Chemically Labile Linkers: These linkers are sensitive to the specific chemical conditions within the tumor microenvironment or intracellular compartments.

-

Acid-sensitive linkers (e.g., hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[5]

-

Reducible linkers (e.g., disulfide bonds): These linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which are abundant in the cytoplasm.[6]

-

-

Enzyme-cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes overexpressed in tumor cells or their lysosomes.[3]

-

Cathepsin-cleavable linkers (e.g., valine-citrulline (vc) and Gly-Gly-Phe-Gly (GGFG)): These are the most common type of enzyme-cleavable linkers, readily cleaved by lysosomal proteases like cathepsin B.[5][7] The valine-citrulline dipeptide is a well-established motif used in several approved ADCs.[7]

-

β-glucuronidase-cleavable linkers: These linkers are designed to be cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment of some cancers.[8]

-

The choice of cleavable linker significantly impacts the release rate and location of the payload, thereby influencing the magnitude of the bystander effect.[9]

Payload Properties Dictating Bystander Efficacy

For the bystander effect to occur, the released payload must be able to traverse cell membranes to reach neighboring cells.[10] Key physicochemical properties of the payload that govern its bystander potential include:

-

Membrane Permeability: The payload must be sufficiently lipophilic and ideally neutral or uncharged to passively diffuse across the lipid bilayers of the lysosome and the cell membrane.[11] Highly charged molecules are generally membrane-impermeable and thus incapable of inducing a bystander effect.[12]

-

Potency: Highly potent payloads are effective at sub-nanomolar concentrations, meaning that even a small amount of diffused drug can be sufficient to kill bystander cells.[9]

-

Hydrophobicity: While a degree of hydrophobicity is necessary for membrane permeability, excessive hydrophobicity can lead to ADC aggregation and rapid clearance from circulation.[11] A balance must be struck to ensure both stability and bystander activity.

Common payloads with significant bystander effects include auristatins (e.g., monomethyl auristatin E or MMAE) and certain topoisomerase I inhibitors (e.g., deruxtecan (B607063) or DXd, and SN-38).[10][13] In contrast, payloads like MMAF, which is more hydrophilic, exhibit a reduced bystander effect.[10]

Signaling Pathways of Key Bystander Payloads

The cytotoxic payloads that mediate the bystander effect induce apoptosis in both target and bystander cells through distinct signaling pathways.

Monomethyl Auristatin E (MMAE)

MMAE is a potent anti-tubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]

Caption: MMAE induces apoptosis by disrupting microtubule polymerization.

Deruxtecan (DXd)

DXd is a topoisomerase I inhibitor. Its mechanism involves trapping the topoisomerase I-DNA complex, leading to DNA double-strand breaks and apoptosis.[15][16]

Caption: DXd induces apoptosis via inhibition of topoisomerase I.

SN-38

SN-38, the active metabolite of irinotecan, is also a topoisomerase I inhibitor that induces apoptosis through DNA damage.[1] Its signaling can also involve the p53 pathway.[1]

Caption: SN-38 induces apoptosis through DNA damage and p53 activation.

Quantifying the Bystander Effect: Experimental Protocols and Data

A variety of in vitro and in vivo assays are employed to characterize and quantify the bystander effect of ADCs.

In Vitro Co-Culture Bystander Assay

This is a foundational assay to directly measure the killing of antigen-negative cells in the presence of antigen-positive cells.[17]

Experimental Workflow:

Caption: Workflow for the in vitro co-culture bystander assay.

Detailed Methodology:

-